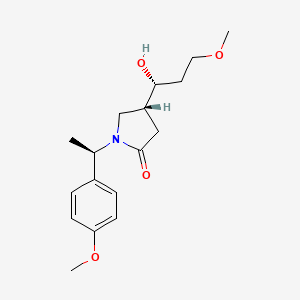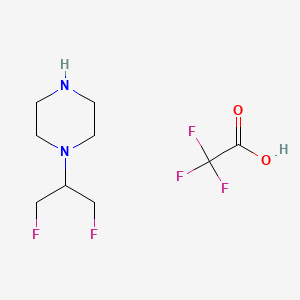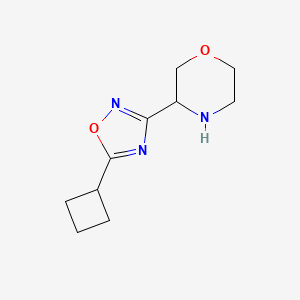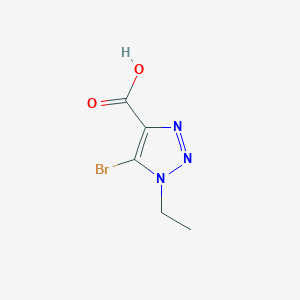
Indolin-2-yl(pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indolin-2-yl(pyrrolidin-1-yl)methanone is a compound that features both indole and pyrrolidine moieties. Indole is a significant heterocyclic system found in many natural products and synthetic drugs, known for its diverse biological activities . Pyrrolidine, a five-membered nitrogen-containing ring, is widely used in medicinal chemistry due to its versatile biological properties . The combination of these two moieties in this compound makes it a compound of interest in various scientific fields.
Preparation Methods
The synthesis of Indolin-2-yl(pyrrolidin-1-yl)methanone typically involves the reaction of indole derivatives with pyrrolidine derivatives under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Indolin-2-yl(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Scientific Research Applications
Indolin-2-yl(pyrrolidin-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s biological activities make it a candidate for studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of Indolin-2-yl(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity by providing additional interactions with the target molecules . These interactions can lead to the inhibition of specific pathways, resulting in the compound’s biological effects.
Comparison with Similar Compounds
Indolin-2-yl(pyrrolidin-1-yl)methanone can be compared with other compounds containing indole and pyrrolidine moieties:
Indole-3-acetic acid: A plant hormone with significant biological activities.
Pyrrolidine-2,5-dione: Known for its anticonvulsant properties.
Indole-2-carboxylic acid: Used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its combined structure, which allows it to exhibit a broader range of biological activities and applications compared to its individual components.
Properties
Molecular Formula |
C13H16N2O |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
2,3-dihydro-1H-indol-2-yl(pyrrolidin-1-yl)methanone |
InChI |
InChI=1S/C13H16N2O/c16-13(15-7-3-4-8-15)12-9-10-5-1-2-6-11(10)14-12/h1-2,5-6,12,14H,3-4,7-9H2 |
InChI Key |
YYFQMRGPKLHPHS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2CC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Methylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-3-carboxylic acid](/img/structure/B11783840.png)




![7-(Aminomethyl)benzo[d]oxazol-2-amine](/img/structure/B11783857.png)

![3-Chloro-N-(3-chloro-4-methylphenyl)-6-methylbenzo[b]thiophene-2-carboxamide](/img/structure/B11783866.png)

![4-(4-Chlorophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11783873.png)

![1-(7-Chloro-3-hydroxybenzo[b]thiophen-2-yl)propan-1-one](/img/structure/B11783891.png)


